
N-butyl-4-(propan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-4-(propan-2-yl)benzamide is an organic compound belonging to the benzamide class. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including medicinal chemistry, industrial processes, and biological research. The structure of this compound consists of a benzene ring substituted with a butyl group and an isopropyl group, along with an amide functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-(propan-2-yl)benzamide typically involves the condensation of 4-(propan-2-yl)benzoic acid with butylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
N-butyl-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzene ring.
Applications De Recherche Scientifique
N-butyl-4-(propan-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of N-butyl-4-(propan-2-yl)benzamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methyl-4-(propan-2-yl)benzamide
- N-ethyl-4-(propan-2-yl)benzamide
- N-propyl-4-(propan-2-yl)benzamide
Uniqueness
N-butyl-4-(propan-2-yl)benzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of the butyl group and the isopropyl group can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
5436-68-0 |
|---|---|
Formule moléculaire |
C14H21NO |
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
N-butyl-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C14H21NO/c1-4-5-10-15-14(16)13-8-6-12(7-9-13)11(2)3/h6-9,11H,4-5,10H2,1-3H3,(H,15,16) |
Clé InChI |
LPZFWDIKAGQWDG-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C1=CC=C(C=C1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



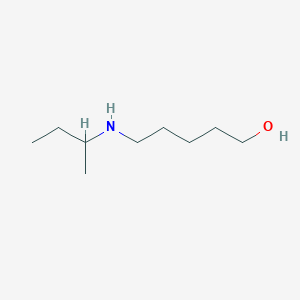
![2-(Acetyloxy)-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B14740496.png)

![1,4-Dioxaspiro[4.5]decane-6-acetic acid](/img/structure/B14740514.png)
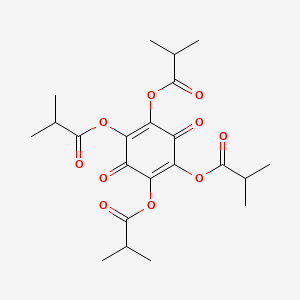
![4-(Ethylamino)-6-methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14740539.png)
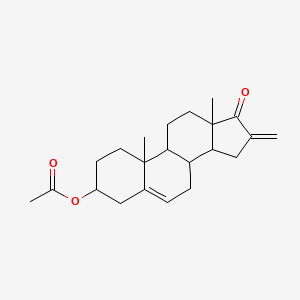
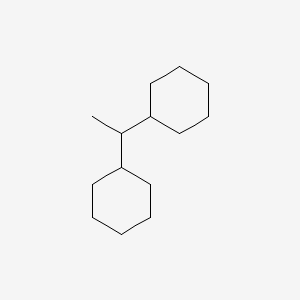
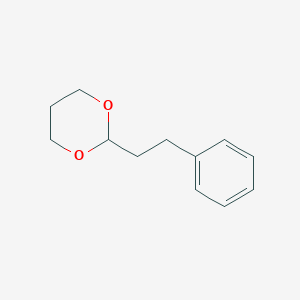



![4-[(2-Aminoethyl)sulfonyl]aniline](/img/structure/B14740584.png)
